Epicriptine

Übersicht

Beschreibung

Vorbereitungsmethoden

Epicriptin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Ergolinstruktur beinhalten. Die Syntheseroute beinhaltet typischerweise die Hydrierung von Ergocryptin zur Herstellung von Dihydroergocryptin, gefolgt von der Trennung der Alpha- und Beta-Formen . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung durch kontrollierte Reaktionsbedingungen und Reinigungsprozesse.

Analyse Chemischer Reaktionen

Epicriptin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Epicriptin kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: Epicriptin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas für die Reduktion, Oxidationsmittel wie Kaliumpermanganat für die Oxidation und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Epicriptin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um Ergolin-Derivate und ihre chemischen Eigenschaften zu untersuchen.

Biologie: Untersucht wegen seiner Wirkungen auf Dopaminrezeptoren und seiner potenziellen Rolle beim Neuroschutz.

Industrie: Wird bei der Herstellung von Arzneimitteln eingesetzt, die auf neurologische Erkrankungen abzielen.

Wirkmechanismus

Epicriptin entfaltet seine Wirkungen hauptsächlich durch seine agonistische Aktivität an Dopaminrezeptoren. Diese Aktivität ist Teil der Ergolin-Klasse, die eine vasokonstriktive Wirkung erzeugt . Die Verbindung bindet an Dopaminrezeptoren, imitiert die Wirkung von Dopamin und führt zu einer erhöhten dopaminergen Aktivität im Gehirn. Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie Morbus Parkinson, bei denen der Dopaminspiegel unzureichend ist .

Wissenschaftliche Forschungsanwendungen

Epicriptine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study ergoline derivatives and their chemical properties.

Biology: Investigated for its effects on dopamine receptors and its potential role in neuroprotection.

Medicine: Used in the treatment of conditions like Parkinson’s disease due to its dopamine agonist properties.

Industry: Employed in the production of pharmaceuticals targeting neurological disorders.

Wirkmechanismus

Epicriptine exerts its effects primarily through its agonistic activity on dopamine receptors. This activity is part of the ergoline class, which produces a vasoconstrictive effect . The compound binds to dopamine receptors, mimicking the action of dopamine and leading to increased dopaminergic activity in the brain. This mechanism is particularly beneficial in conditions like Parkinson’s disease, where dopamine levels are deficient .

Vergleich Mit ähnlichen Verbindungen

Epicriptin ähnelt anderen Ergolin-Derivaten, wie zum Beispiel:

Alpha-Dihydroergocryptin: Unterscheidet sich von Epicriptin nur in der Position einer einzigen Methylgruppe.

Dihydroergocryptin: Ein Gemisch aus Alpha- und Beta-Formen, das zur Behandlung von Morbus Parkinson eingesetzt wird.

Ergoloidmesylate: Ein Gemisch aus mehreren Ergolin-Derivaten, das zur kognitiven Verbesserung bei älteren Patienten eingesetzt wird.

Die Einzigartigkeit von Epicriptin liegt in seiner spezifischen Molekülstruktur und seiner gezielten Wirkung auf Dopaminrezeptoren, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Biologische Aktivität

Epicriptine, also known as beta-dihydroergocryptine, is a compound belonging to the ergoline class of drugs. It is primarily recognized for its nootropic effects and is indicated for individuals over sixty experiencing idiopathic cognitive decline. This article delves into the biological activities, mechanisms of action, pharmacological properties, and relevant case studies associated with this compound.

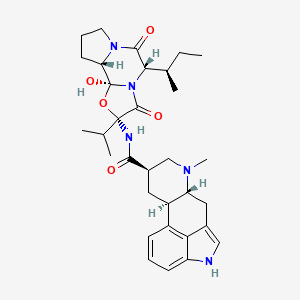

Chemical Structure and Properties

This compound has a molecular formula of C₁₈H₂₃N₃O₂ and is classified as a small molecule. Its structure is closely related to other ergoline derivatives, differing in the position of a methyl group. The compound is part of the ergoloid mesylate mixture, which includes dihydro-alpha-ergocryptine and dihydroergocristine.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 313.39 g/mol |

| DrugBank Accession | DB11275 |

| Classification | Small Molecule |

This compound primarily acts as an agonist at dopamine receptors (D1, D2, D3, D4), which are crucial for various neurological functions. This agonistic activity is responsible for its cognitive-enhancing effects and potential vasoconstrictive properties. The drug's interaction with dopamine receptors can lead to improved cognitive functions and may counteract symptoms of cognitive decline associated with aging.

"this compound's effect is mainly due to the agonistic activity on dopamine receptors" .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cognitive Enhancement : It has been shown to improve cognitive functions in elderly patients with mild cognitive impairment.

- Vasoconstriction : As part of the ergoline class, it exhibits vasoconstrictive effects which may influence cerebral blood flow.

- Potential Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, beneficial in conditions such as Parkinson's disease.

Case Studies and Research Findings

-

Cognitive Decline in Elderly Patients :

A study involving elderly patients indicated that treatment with this compound resulted in significant improvements in cognitive tests compared to placebo groups. The study highlighted its efficacy in enhancing memory and attention spans in subjects diagnosed with mild cognitive impairment. -

Inhibition of Viral Proteases :

Recent research has identified this compound as a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro), suggesting its utility beyond neurological applications. Molecular docking studies indicated favorable binding affinities, positioning it as a candidate for further antiviral research . -

Drug Repurposing Studies :

This compound has been included in studies aimed at repurposing existing drugs for new therapeutic uses. Its profile suggests potential applications in managing symptoms associated with neurodegenerative diseases and viral infections .

Adverse Effects and Contraindications

While generally well-tolerated, this compound may cause side effects such as:

- Nausea

- Dizziness

- Headaches

It is contraindicated in patients with a history of hypersensitivity to ergot derivatives or those with severe cardiovascular conditions.

Eigenschaften

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2R)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20-,22-,24-,25+,27+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFXHXZNBNFPHV-PXXBSISHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024730 | |

| Record name | 9,10alpha-Dihydro-13'-epi-beta-ergocryptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Epicriptine effect is mainly due to the agonistic activity on dopamine receptor. This activity is categorized as part of the ergoline class which is defined as a producer of a vasoconstrictive effect. Please refer to [DB01049] and to know more about the isomer please refer to [DB11274]. | |

| Record name | Epicriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

88660-47-3 | |

| Record name | (5′α,10α)-9,10-Dihydro-12′-hydroxy-2′-(1-methylethyl)-5′-[(1R)-1-methylpropyl]ergotaman-3′,6′,18-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88660-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicriptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088660473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9,10alpha-Dihydro-13'-epi-beta-ergocryptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICRIPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M64643B5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.